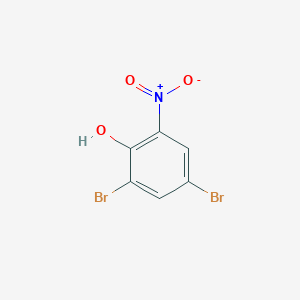
1,3-Diamino-5-methylphenazinium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Diamino-5-methylphenazinium chloride is a chemical compound with the molecular formula C13H13ClN4. It is a derivative of phenazine, a nitrogen-containing heterocyclic compound. This compound is known for its vibrant color and is used in various scientific and industrial applications .
Preparation Methods
The synthesis of 1,3-Diamino-5-methylphenazinium chloride can be achieved through several methods. One common approach involves the oxidative cyclization of 1,2-diaminobenzene derivatives. This method typically requires the use of oxidizing agents such as ferric chloride or potassium permanganate under controlled conditions . Industrial production methods may involve large-scale oxidative cyclization processes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1,3-Diamino-5-methylphenazinium chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different phenazine derivatives. Common oxidizing agents include hydrogen peroxide and potassium dichromate.
Reduction: Reduction reactions can convert this compound into its corresponding amine derivatives. Sodium borohydride is often used as a reducing agent.
Substitution: The amino groups in the compound can undergo substitution reactions with electrophiles, leading to the formation of substituted phenazines.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various phenazine derivatives, while substitution reactions can produce a range of substituted phenazines.
Scientific Research Applications
1,3-Diamino-5-methylphenazinium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other phenazine derivatives, which have applications in dye chemistry and materials science.
Biology: This compound is used in biological assays and staining techniques due to its vibrant color.
Industry: It is used as an antistatic agent and emulsifying agent in various industrial processes.
Mechanism of Action
The mechanism of action of 1,3-Diamino-5-methylphenazinium chloride involves its interaction with biological molecules. In antimicrobial applications, it disrupts microbial cell membranes and interferes with cellular processes. The compound’s molecular targets include enzymes and proteins involved in cellular respiration and DNA replication . The pathways involved in its action are primarily related to oxidative stress and inhibition of key metabolic enzymes.
Comparison with Similar Compounds
1,3-Diamino-5-methylphenazinium chloride can be compared with other phenazine derivatives such as:
Phenazine-1-carboxylic acid: Known for its antimicrobial properties.
Pyocyanin: A blue pigment with antibiotic activity produced by Pseudomonas aeruginosa.
Clofazimine: An antituberculosis agent with a phenazine core structure.
What sets this compound apart is its unique combination of amino and methyl groups, which confer specific chemical reactivity and biological activity.
Properties
CAS No. |
1084-43-1 |
|---|---|
Molecular Formula |
C13H13ClN4 |
Molecular Weight |
260.72 g/mol |
IUPAC Name |
5-methylphenazin-5-ium-1,3-diamine;chloride |
InChI |
InChI=1S/C13H12N4.ClH/c1-17-11-5-3-2-4-10(11)16-13-9(15)6-8(14)7-12(13)17;/h2-7H,1H3,(H3,14,15);1H |
InChI Key |
ULNMZMBBJRBGLM-UHFFFAOYSA-N |
SMILES |
C[N+]1=C2C=C(C=C(C2=NC3=CC=CC=C31)N)N.[Cl-] |
Canonical SMILES |
C[N+]1=C2C=C(C=C(C2=NC3=CC=CC=C31)N)N.[Cl-] |
| 1084-43-1 | |
Synonyms |
1,3-diamino-5-methylphenazinium chloride |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















